But-2-yn-1-yl prop-2-ynoate
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Overview
Description
But-2-yn-1-yl prop-2-ynoate is an organic compound characterized by the presence of both an alkyne and an ester functional group. This compound is of interest due to its unique chemical structure, which allows it to participate in a variety of chemical reactions, making it valuable in synthetic organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of but-2-yn-1-yl prop-2-ynoate typically involves the esterification of but-2-yn-1-ol with prop-2-ynoic acid. A common method involves the use of a catalyst such as 4-dimethylaminopyridine (DMAP) and a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in a solvent such as dichloromethane (CH2Cl2). The reaction is carried out at room temperature, and the product is purified using silica gel column chromatography .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
But-2-yn-1-yl prop-2-ynoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the alkyne groups to alkenes or alkanes.
Substitution: Nucleophilic substitution reactions can occur at the ester group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents such as sodium hydroxide (NaOH) or other nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields carboxylic acids, while reduction can produce alkenes or alkanes.
Scientific Research Applications
But-2-yn-1-yl prop-2-ynoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives may lead to the development of new drugs with unique properties.
Mechanism of Action
The mechanism by which but-2-yn-1-yl prop-2-ynoate exerts its effects involves its ability to act as a photosensitizer. In certain reactions, it can generate singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways. These reactive oxygen species play a crucial role in the compound’s reactivity and its ability to participate in oxidative reactions .
Comparison with Similar Compounds
Similar Compounds
- Prop-2-yn-1-yl prop-2-ynoate
- 1-(2-bromophenyl)-3-phenylprop-2-yn-1-yl but-2-ynoate
- 1-(3-bromophenyl)-3-phenylprop-2-yn-1-yl but-2-ynoate
Uniqueness
But-2-yn-1-yl prop-2-ynoate is unique due to its dual alkyne and ester functionalities, which provide a versatile platform for various chemical transformations. This dual functionality is not commonly found in many similar compounds, making it particularly valuable for specific synthetic applications .
Properties
CAS No. |
109273-63-4 |
---|---|
Molecular Formula |
C7H6O2 |
Molecular Weight |
122.12 g/mol |
IUPAC Name |
but-2-ynyl prop-2-ynoate |
InChI |
InChI=1S/C7H6O2/c1-3-5-6-9-7(8)4-2/h2H,6H2,1H3 |
InChI Key |
WOKKCJBCWDOUCU-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC(=O)C#C |
Origin of Product |
United States |
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